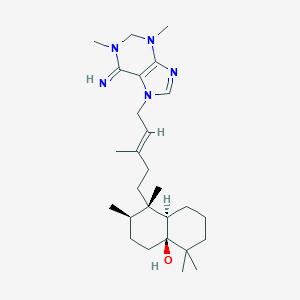

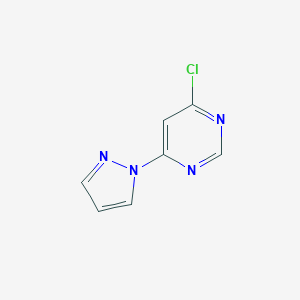

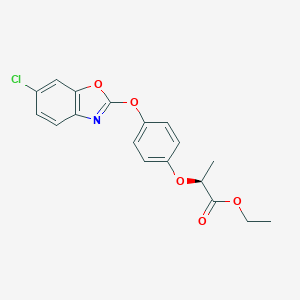

![molecular formula C13H11NO2 B038731 5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde CAS No. 111724-62-0](/img/structure/B38731.png)

5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrido[3,2,1-ij]quinoline derivatives often involves multistep reactions with a focus on constructing the complex heterocyclic framework efficiently. A notable method is the Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles, which provides a convenient pathway to synthesize 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. This process highlights the formation of carbon-carbon and carbon-nitrogen bonds in a single-pot operation, showcasing the method's efficiency in generating polycarbo-substituted pyrroloquinolinones (Mphahlele & Mmonwa, 2019).

Molecular Structure Analysis

The molecular structure and geometry of these compounds can be elucidated using a combination of NMR, IR, and mass spectroscopy, along with X-ray crystallography. For example, the structure of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehydes has been characterized in detail, providing insights into the spatial arrangement and electronic properties of the molecule (Mphahlele et al., 2020).

科学的研究の応用

- Summary of the Application: This compound is being studied for its potential diuretic action . The research is aimed at finding new leading structures with diuretic action among tricyclic derivatives of hydroxyquinolines .

- Methods of Application or Experimental Procedures: The synthesis of a series of the corresponding pyrido[3,2,1-ij]quinoline-6-carboxanilides was carried out by amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols and O-alkylsubstituted analogs . The structure of all substances obtained was confirmed using elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .

- Results or Outcomes: Most of the substances studied exhibit a statistically significant diuretic effect exceeding the activity of not only hydrochlorothiazide, in some cases, but also the action of the structural analogs .

特性

IUPAC Name |

2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-8-10-7-12(16)14-6-2-4-9-3-1-5-11(10)13(9)14/h1,3,5,7-8H,2,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZYAROQZUKQBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)C(=CC(=O)N3C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300919 |

Source

|

| Record name | 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde | |

CAS RN |

111724-62-0 |

Source

|

| Record name | 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

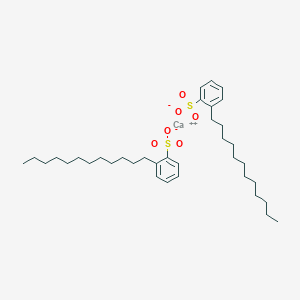

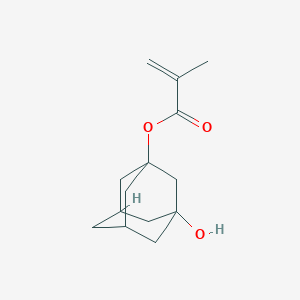

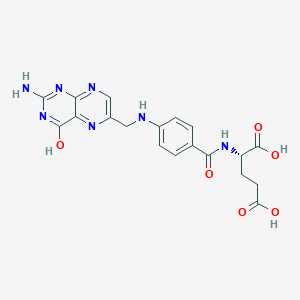

![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)